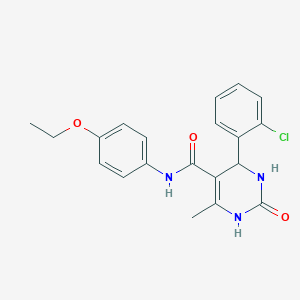![molecular formula C16H26N2OS B5084876 N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide, commonly known as metoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It is a selective beta-1 receptor antagonist, which means it blocks the effects of adrenaline and noradrenaline on the heart, reducing heart rate and blood pressure. In addition to its clinical applications, metoprolol has also been widely used in scientific research due to its unique properties.
作用机制
Metoprolol works by blocking the effects of adrenaline and noradrenaline on the heart, reducing heart rate and blood pressure. It selectively blocks beta-1 receptors, which are primarily located in the heart and regulate heart rate and contractility. By blocking these receptors, metoprolol reduces the heart's workload and oxygen demand, improving symptoms of angina and heart failure.
Biochemical and Physiological Effects
Metoprolol has a number of biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also reduces the release of renin from the kidneys, which decreases the production of angiotensin II and aldosterone, two hormones that increase blood pressure. Metoprolol also reduces the release of catecholamines, which are hormones that increase heart rate and blood pressure.
实验室实验的优点和局限性
Metoprolol has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study and control. It is also selective for beta-1 receptors, which allows for specific effects on the heart without affecting other organs or systems. However, metoprolol has some limitations in lab experiments. It is a drug with clinical applications, which means that its effects in a lab setting may not perfectly reflect its effects in human patients. Additionally, metoprolol has some potential side effects, such as bradycardia and hypotension, which may limit its use in certain experiments.
未来方向
There are several future directions for research on metoprolol. One area of interest is the effects of beta-blockers on cognitive function, including memory and attention. Another area of interest is the effects of beta-blockers on exercise performance and endurance, particularly in athletes. Additionally, there is ongoing research on the use of beta-blockers in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. Finally, there is interest in developing new beta-blockers with improved selectivity and fewer side effects.
合成方法
Metoprolol can be synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenemethylamine with diethyl malonate to form N,N-diethyl-3-(3-methyl-2-thienyl)propanamide. This intermediate is then reacted with ethyl chloroformate and piperidine to form N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide. Other methods include the reaction of 3-methyl-2-thiophenemethylamine with ethyl acetoacetate and piperidine, or the reaction of 3-methyl-2-thiophenemethylamine with ethyl cyanoacetate and piperidine.
科学研究应用
Metoprolol has been widely used in scientific research due to its selective beta-1 receptor blocking properties. It has been used to study the effects of beta-blockers on cardiac function, as well as the effects of sympathetic nervous system activation on cardiovascular disease. Metoprolol has also been used to study the effects of beta-blockers on exercise performance and endurance, as well as the effects of beta-blockers on cognitive function.
属性
IUPAC Name |
N,N-diethyl-1-[(3-methylthiophen-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-4-18(5-2)16(19)14-7-6-9-17(11-14)12-15-13(3)8-10-20-15/h8,10,14H,4-7,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSIECAMXSXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)

![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)


![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)